molecular formula C7H9I2N B2536608 3-(2-Iodoethyl)pyridine hydroiodide CAS No. 1864058-26-3

3-(2-Iodoethyl)pyridine hydroiodide

Cat. No.: B2536608
CAS No.: 1864058-26-3
M. Wt: 360.965
InChI Key: PMDVJYCDSXXGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Iodoethyl)pyridine hydroiodide: is a chemical compound with the molecular formula C7H9I2N and a molecular weight of 360.96 g/mol It is characterized by the presence of an iodoethyl group attached to a pyridine ring, forming a hydroiodide salt

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade starting materials, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-(2-Iodoethyl)pyridine hydroiodide involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pyridine ring can interact with biological molecules, potentially affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-(2-iodoethyl)pyridine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.HI/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDVJYCDSXXGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.